

Synthesis and Characterization of (4-bromo-1,2-phenylene)dimethanol: A Technical Guide

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Compound of Interest

Compound Name:	(4-bromo-1,2-phenylene)dimethanol
Cat. No.:	B179665

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **(4-bromo-1,2-phenylene)dimethanol**, a valuable building block in organic synthesis and drug discovery. This document details established synthetic protocols, discusses potential alternative routes, and summarizes key analytical data.

Introduction

(4-bromo-1,2-phenylene)dimethanol (CAS No: 171011-37-3) is a disubstituted aromatic diol. The presence of a bromine atom and two hydroxymethyl groups on the benzene ring makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The bromine atom can be functionalized through various cross-coupling reactions, while the diol moiety allows for the construction of macrocycles, polymers, and other intricate architectures. This guide outlines a reliable method for its preparation from commercially available starting materials.

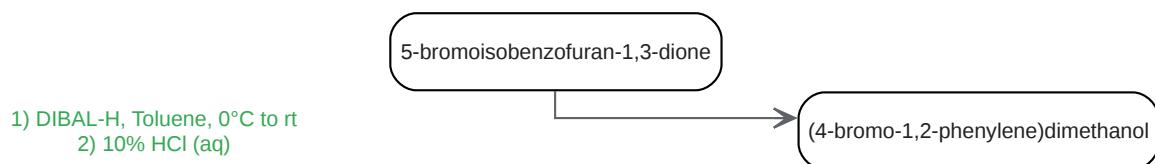
Synthesis of (4-bromo-1,2-phenylene)dimethanol

The primary route for the synthesis of **(4-bromo-1,2-phenylene)dimethanol** involves the reduction of 5-bromoisobenzofuran-1,3-dione (also known as 4-bromophthalic anhydride).

Synthesis via Reduction of 5-bromoisobenzofuran-1,3-dione with Diisobutylaluminum Hydride (DIBAL-H)

A documented method for the preparation of **(4-bromo-1,2-phenylene)dimethanol** is the reduction of 5-bromoisobenzofuran-1,3-dione using diisobutylaluminum hydride (DIBAL-H). This reducing agent is effective for the conversion of esters and lactones to alcohols.

Reaction Scheme:



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Caption: Synthesis of **(4-bromo-1,2-phenylene)dimethanol**.

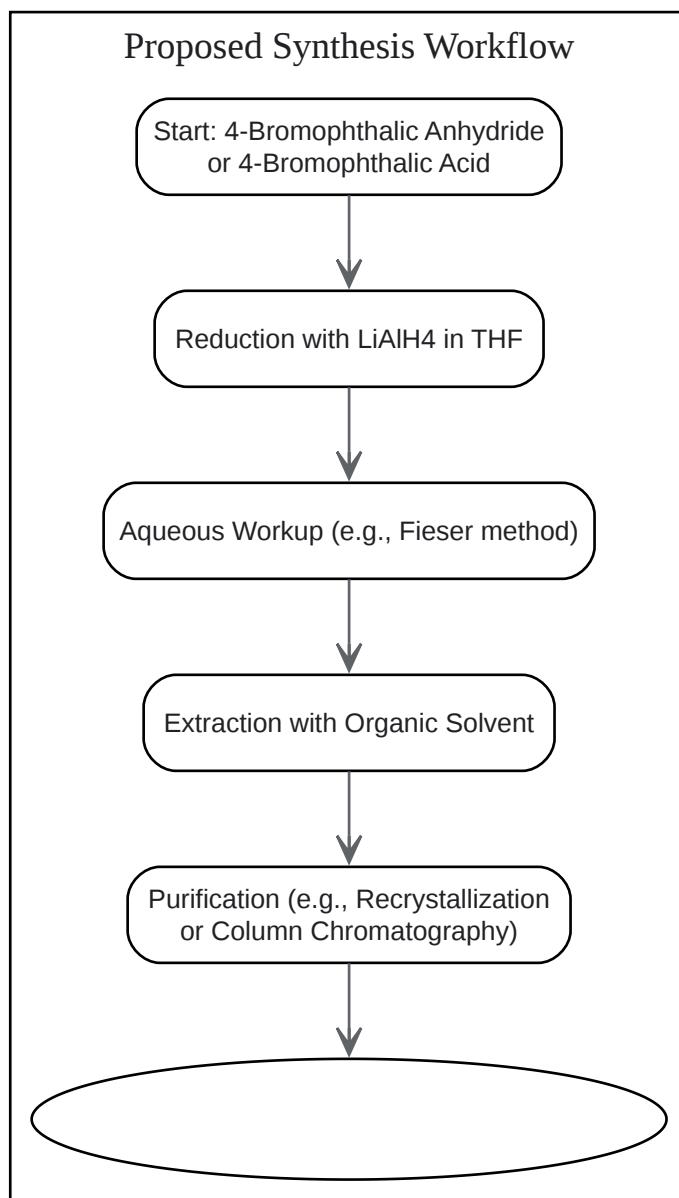
To a solution of 5-bromoisobenzofuran-1,3-dione (0.47 mmol, 106 mg) in anhydrous toluene, a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (3 mmol, 3 mL) is added slowly under ice-bath cooling conditions. The reaction mixture is then stirred at room temperature for 1.5 hours. Subsequently, the reaction is quenched by the slow addition of a 10% aqueous hydrochloric acid solution (0.7 mL) at 0°C. The mixture is diluted with toluene (1 mL) and stirred at room temperature for an additional hour.

The resulting mixture is filtered through diatomaceous earth, and the filtrate is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated saline (10 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent to yield the final product.

Proposed Alternative Synthesis: Reduction with Lithium Aluminum Hydride (LAH)

An alternative and potent method for the synthesis of **(4-bromo-1,2-phenylene)dimethanol** is the reduction of 4-bromophthalic acid or its anhydride using lithium aluminum hydride (LAH). LAH is a strong reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols[1][2][3].

Workflow for Proposed LAH Reduction:



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Caption: Proposed workflow for LAH reduction.

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared. The flask is cooled in an ice bath. A solution of 4-bromophthalic anhydride or 4-bromophthalic acid in anhydrous THF is added dropwise to the LAH suspension with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

After cooling the reaction mixture in an ice bath, the excess LAH is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Characterization Data

Physicochemical Properties

Property	Value	Reference
CAS Number	171011-37-3	
Molecular Formula	C ₈ H ₉ BrO ₂	[4]
Molecular Weight	217.06 g/mol	
Appearance	Colorless solid	
Melting Point	67-67.5 °C	
Yield	91% (via DIBAL-H reduction)	

Spectroscopic Data

As of the date of this document, publicly accessible experimental spectroscopic data for **(4-bromo-1,2-phenylene)dimethanol** is limited. The following sections provide predicted data and expected spectral features based on the compound's structure.

¹H NMR (Predicted):

- Aromatic Protons (3H): Signals expected in the range of δ 7.2-7.6 ppm. The splitting pattern will be complex due to the substitution pattern.
- Hydroxymethyl Protons (4H): Two distinct singlets or doublets (if coupled to each other) are expected in the range of δ 4.5-4.8 ppm for the benzylic CH_2 groups.
- Hydroxyl Protons (2H): A broad singlet, the chemical shift of which will depend on the concentration and solvent, is expected.

^{13}C NMR (Predicted):

- Aromatic Carbons (6C): Signals are expected in the range of δ 120-140 ppm. This includes the carbon bearing the bromine atom (expected to be at the lower end of this range) and the carbons attached to the hydroxymethyl groups.
- Hydroxymethyl Carbons (2C): Signals for the benzylic CH_2 groups are expected in the range of δ 60-65 ppm.
- O-H Stretch: A broad and strong absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the hydroxyl groups.
- C-H Stretch (Aromatic): Absorption bands above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Absorption bands below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Absorption bands in the region of $1450\text{-}1600\text{ cm}^{-1}$.
- C-O Stretch: A strong absorption band in the region of $1000\text{-}1100\text{ cm}^{-1}$.
- C-Br Stretch: An absorption band in the fingerprint region, typically around $500\text{-}600\text{ cm}^{-1}$.
- Molecular Ion (M^+): The mass spectrum is expected to show a molecular ion peak and a characteristic $\text{M}+2$ peak of nearly equal intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br).
- Fragmentation: Common fragmentation patterns would include the loss of water ($\text{M}-18$), a hydroxyl group ($\text{M}-17$), and a hydroxymethyl group ($\text{M}-31$). Fragmentation of the aromatic ring would also be observed.

Conclusion

This technical guide has detailed a reliable synthetic protocol for **(4-bromo-1,2-phenylene)dimethanol** via the DIBAL-H reduction of 5-bromoisobenzofuran-1,3-dione and proposed a viable alternative using LAH. While experimental spectroscopic data is not readily available in public databases, the predicted and expected spectral features provide a solid foundation for the characterization of this important synthetic intermediate. The information presented herein should serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

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- To cite this document: BenchChem. [Synthesis and Characterization of (4-bromo-1,2-phenylene)dimethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179665#synthesis-and-characterization-of-4-bromo-1,2-phenylene-dimethanol>]

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